molecular formula C24H29N5O4S B055133 3-(4-Azidobutyryloxy)diltiazem CAS No. 124305-98-2

3-(4-Azidobutyryloxy)diltiazem

Cat. No. B055133
M. Wt: 483.6 g/mol
InChI Key: FGDSGZGAXYHSMY-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Azidobutyryloxy)diltiazem, also known as ABT-DHP, is a novel photoaffinity probe that is used to study the molecular mechanisms of calcium channel blockers. This compound is a derivative of diltiazem, which is a widely used calcium channel blocker for the treatment of hypertension and angina. The addition of the azido group to diltiazem provides a unique tool for studying the binding sites and interactions of calcium channel blockers with their target proteins.

Mechanism Of Action

The mechanism of action of 3-(4-Azidobutyryloxy)diltiazem involves the covalent binding of the azido group to the target protein upon exposure to UV light. This covalent binding allows for the isolation and identification of the target protein and its associated binding partners. The binding of 3-(4-Azidobutyryloxy)diltiazem to calcium channels has been shown to inhibit calcium influx, which is important for the regulation of muscle contraction and other cellular processes.

Biochemical And Physiological Effects

3-(4-Azidobutyryloxy)diltiazem has been shown to have a high degree of selectivity for L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction. The binding of 3-(4-Azidobutyryloxy)diltiazem to these channels has been shown to inhibit calcium influx, which can lead to a decrease in muscle contraction and relaxation of blood vessels. This compound has also been shown to have a low toxicity profile, making it a useful tool for studying the molecular mechanisms of calcium channel blockers.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Azidobutyryloxy)diltiazem in lab experiments include its high degree of selectivity for L-type calcium channels, its ability to covalently bind to target proteins, and its low toxicity profile. However, the limitations of using 3-(4-Azidobutyryloxy)diltiazem include its relatively high cost and the need for specialized equipment and expertise to perform photoaffinity labeling experiments.

Future Directions

There are several future directions for the use of 3-(4-Azidobutyryloxy)diltiazem in scientific research. One direction is the development of more selective and potent photoaffinity probes for the study of calcium channel regulation and modulation. Another direction is the application of 3-(4-Azidobutyryloxy)diltiazem in the study of calcium channel blockers in different disease states, such as hypertension and heart failure. Additionally, the use of 3-(4-Azidobutyryloxy)diltiazem in the study of other ion channels and membrane proteins may provide new insights into their structure and function.

Synthesis Methods

The synthesis of 3-(4-Azidobutyryloxy)diltiazem involves the reaction of diltiazem with 4-azidobutyryl chloride in the presence of a base catalyst. The resulting product is a white powder that is purified by column chromatography. The purity and identity of the product are confirmed by NMR and mass spectrometry.

Scientific Research Applications

3-(4-Azidobutyryloxy)diltiazem has been used in a variety of scientific research applications, including the identification and characterization of calcium channel binding sites, the study of calcium channel regulation and modulation, and the investigation of the molecular mechanisms of calcium channel blockers. This compound has been used to identify the binding sites of diltiazem and other calcium channel blockers on L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction.

properties

CAS RN

124305-98-2

Product Name

3-(4-Azidobutyryloxy)diltiazem

Molecular Formula

C24H29N5O4S

Molecular Weight

483.6 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 4-azidobutanoate

InChI

InChI=1S/C24H29N5O4S/c1-28(2)15-16-29-19-7-4-5-8-20(19)34-23(17-10-12-18(32-3)13-11-17)22(24(29)31)33-21(30)9-6-14-26-27-25/h4-5,7-8,10-13,22-23H,6,9,14-16H2,1-3H3/t22-,23+/m1/s1

InChI Key

FGDSGZGAXYHSMY-PKTZIBPZSA-N

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC

SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC

Other CAS RN

124305-98-2

synonyms

3-(4-azidobutyryloxy)diltiazem
azidobutyryldiltiazem

Origin of Product

United States

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